N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and is often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Amino Group: The amino group is introduced by reacting the quinoxaline derivative with 5-chloro-2,4-dimethoxyaniline in the presence of a suitable catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s quinoxaline core is known for its antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals targeting specific diseases.
Medicine
In medicine, derivatives of this compound may serve as potential drug candidates due to their ability to interact with biological targets such as enzymes and receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the sulfonamide group can inhibit specific enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-ethylbenzenesulfonamide
- N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-{3-[(5-chloro-2,4-dimethoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 5-chloro-2,4-dimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C24H23ClN4O4S |
---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[3-(5-chloro-2,4-dimethoxyanilino)-6-methylquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN4O4S/c1-14-5-8-16(9-6-14)34(30,31)29-24-23(27-19-11-15(2)7-10-18(19)26-24)28-20-12-17(25)21(32-3)13-22(20)33-4/h5-13H,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
QBVCCLGXGYGOLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)C)N=C2NC4=CC(=C(C=C4OC)OC)Cl |
Origin of Product |
United States |
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